2-Methylbenzo[d][1,3]dioxol-5-amine
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Description
“2-Methylbenzo[d][1,3]dioxol-5-amine” is a chemical compound with the formula C8H9NO2 . It is closely related to “2,2-Dimethylbenzo[d][1,3]dioxol-5-amine”, which has a similar structure but with two additional methyl groups .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in various studies. For instance, a study reported the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit . Another study reported the synthesis of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .Molecular Structure Analysis
While specific structural analysis for “this compound” was not found, studies on similar compounds provide insights. For example, the crystal structure of “2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one” was reported .Chemical Reactions Analysis
The chemical reactions involving “this compound” or similar compounds have been studied. A unified total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines was reported . Another study synthesized a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines and evaluated their antitumor activities .Future Directions
The future directions for “2-Methylbenzo[d][1,3]dioxol-5-amine” could involve further exploration of its potential applications. For instance, a study reported the use of a similar compound, “(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide”, for the detection of carcinogenic lead . Another study reported the total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines, suggesting potential applications in organic synthesis .
properties
IUPAC Name |
2-methyl-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-5H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAOCJYWNRZAER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=C(O1)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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